7-[2-(4-bromophenyl)-2-oxoethoxy]-3-isopropyl-4-methyl-2H-chromen-2-one
Overview
Description
7-[2-(4-bromophenyl)-2-oxoethoxy]-3-isopropyl-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenones Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(4-bromophenyl)-2-oxoethoxy]-3-isopropyl-4-methyl-2H-chromen-2-one typically involves a multi-step process. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-bromophenylacetic acid.
Esterification: The acid is then esterified to form 4-bromophenylacetate.
Condensation Reaction: The ester undergoes a condensation reaction with 3-isopropyl-4-methyl-2H-chromen-2-one in the presence of a base such as potassium carbonate.
Oxidation: The resulting product is then oxidized to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
7-[2-(4-bromophenyl)-2-oxoethoxy]-3-isopropyl-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide in acetone.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
7-[2-(4-bromophenyl)-2-oxoethoxy]-3-isopropyl-4-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[2-(4-bromophenyl)-2-oxoethoxy]-3-isopropyl-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-isopropyl-4-methyl-2H-chromen-2-one
- 7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-isopropyl-4-methyl-2H-chromen-2-one
- 7-[2-(4-methylphenyl)-2-oxoethoxy]-3-isopropyl-4-methyl-2H-chromen-2-one
Uniqueness
The presence of the bromine atom in 7-[2-(4-bromophenyl)-2-oxoethoxy]-3-isopropyl-4-methyl-2H-chromen-2-one imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities. This makes it distinct from its analogs with different substituents.
Properties
IUPAC Name |
7-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-3-propan-2-ylchromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrO4/c1-12(2)20-13(3)17-9-8-16(10-19(17)26-21(20)24)25-11-18(23)14-4-6-15(22)7-5-14/h4-10,12H,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBQBZGGTKYIDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)Br)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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